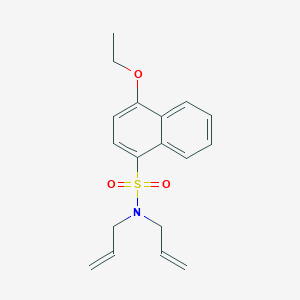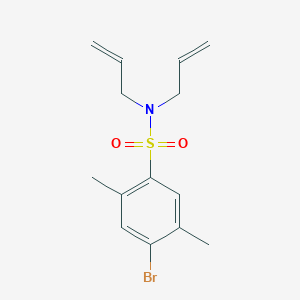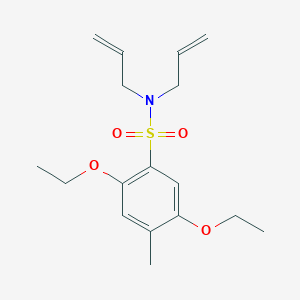
2,5-diethoxy-4-methyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-diethoxy-4-methyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as "DEMS" and is used in various fields of research, including pharmaceuticals, biochemistry, and material science.
作用机制
The mechanism of action of DEMS is not fully understood. However, it is believed to act as a ligand and form complexes with metal ions. These metal complexes have been shown to exhibit unique properties, including catalytic activity and luminescence.
Biochemical and Physiological Effects:
DEMS has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is not toxic to cells and does not exhibit any significant cytotoxic effects. DEMS has also been shown to be stable under physiological conditions, making it a suitable candidate for various biological applications.
实验室实验的优点和局限性
DEMS has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. Additionally, DEMS is stable under various conditions, making it a suitable candidate for various applications. However, DEMS has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
未来方向
DEMS has several potential future directions in scientific research. One potential direction is the development of new metal complexes for catalysis and material science. Additionally, DEMS could be used as a probe for studying protein-ligand interactions in more detail. Furthermore, the development of new fluorescent probes for the detection of metal ions is another potential direction for future research. Overall, DEMS has shown promising results in various fields of research, and further studies are needed to fully understand its potential applications.
Conclusion:
In conclusion, 2,5-diethoxy-4-methyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide, commonly known as DEMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEMS has been used in various fields of research, including pharmaceuticals, biochemistry, and material science. Its mechanism of action and physiological effects are not fully understood, but it has shown promising results in various applications. DEMS has several advantages for lab experiments, but it also has some limitations. Future research on DEMS could lead to the development of new metal complexes, fluorescent probes, and a better understanding of protein-ligand interactions.
合成方法
The synthesis of DEMS involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with propargyl alcohol in the presence of a base. The reaction is carried out under an inert atmosphere and at a low temperature. The product is then purified through column chromatography to obtain pure DEMS.
科学研究应用
DEMS has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, which have shown promising results in various fields such as catalysis and material science. DEMS has also been used as a reagent in the synthesis of organic compounds, including pharmaceuticals. Additionally, DEMS has been used as a probe for studying protein-ligand interactions and as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
2,5-diethoxy-4-methyl-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-6-10-18(11-7-2)23(19,20)17-13-15(21-8-3)14(5)12-16(17)22-9-4/h6-7,12-13H,1-2,8-11H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQHUVPRYSKOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


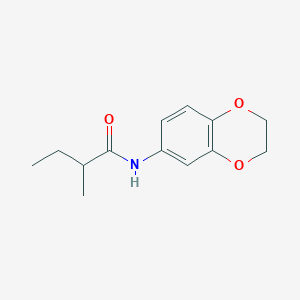
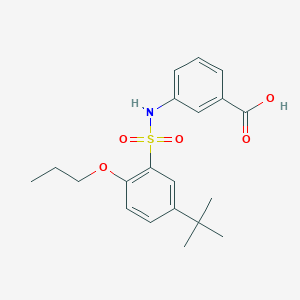
![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)
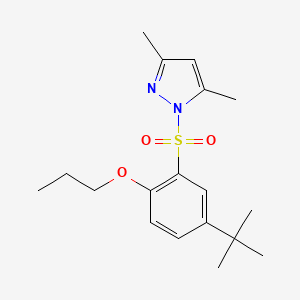
![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)
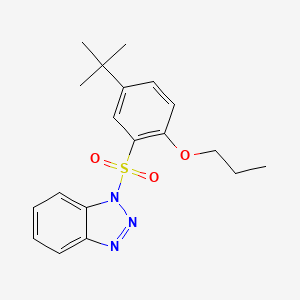

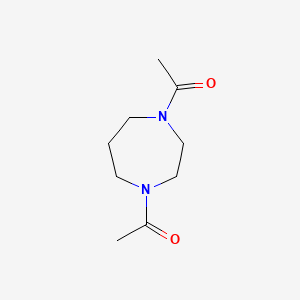


![3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7547103.png)
